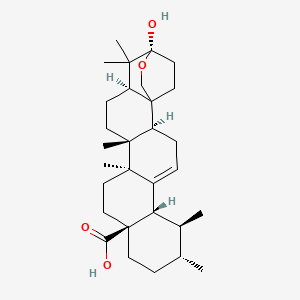
Lantic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lantic acid is a bioactive chemical.
科学的研究の応用
Pharmaceutical Applications
Lactic acid plays a critical role in the pharmaceutical industry due to its biocompatibility and biodegradability. It is utilized in various formulations and medical devices:
- Electrolyte Solutions : Lactic acid is used in parenteral (IV) solutions to maintain electrolyte balance and pH regulation. It serves as a natural body constituent, enhancing the safety profile of these solutions .
- Controlled Drug Delivery : Its properties allow for the development of biodegradable drug delivery systems, which release medications over time without the need for surgical removal .
- Surgical Sutures : Lactic acid is a key component in the production of resorbable sutures, which dissolve in the body after fulfilling their purpose .
Cosmetic Industry
In cosmetics, lactic acid is valued for its exfoliating properties and as a pH regulator:
- Moisturizers : It is commonly included in skin care products to enhance moisture retention and improve skin texture .
- Anti-Aging Products : Lactic acid helps in skin rejuvenation by promoting cell turnover and improving skin luminosity .
Food Industry
Lactic acid is widely used as a food additive due to its preservative qualities and flavor enhancement:
- Preservative : It acts as an acidulant to inhibit microbial growth, extending the shelf life of various food products .
- Flavoring Agent : Lactic acid contributes to the tangy flavor profile in fermented foods and beverages like yogurt and pickles .
Biotechnology Applications
Lactic acid is increasingly significant in biotechnology, particularly in fermentation processes:
- Biopolymer Production : It is a precursor for polylactic acid (PLA), a biodegradable polymer used in packaging and disposable items .
- Microbial Fermentation : Lactic acid bacteria are employed in the fermentation of various substrates to produce lactic acid efficiently. For example, strains isolated from pineapple residues have demonstrated high lactic acid yields during fermentation processes .
Case Study 1: Cargill's Biocatalyst Development
Cargill has developed a new biocatalyst that enhances lactic acid production efficiency while minimizing environmental impact. The innovative process reduces raw material requirements and waste production significantly compared to traditional methods. This advancement not only improves competitiveness but also aligns with sustainability goals in lactic acid manufacturing .
Case Study 2: Lactic Acid in Human Metabolism
Research has shown that lactic acid plays a vital role as an energy substrate in human myotubes. Studies indicate that replacing glucose with lactic acid during cell culture increases glucose uptake and oxidation significantly. This finding highlights lactic acid's potential as an alternative energy source for muscle cells .
Summary Table of Applications
| Industry | Application | Key Benefits |
|---|---|---|
| Pharmaceutical | Electrolyte solutions | Maintains electrolyte balance |
| Controlled drug delivery systems | Biodegradable and safe | |
| Surgical sutures | Resorbable materials | |
| Cosmetic | Moisturizers | Enhances skin moisture retention |
| Anti-aging products | Promotes cell turnover | |
| Food | Preservative | Extends shelf life |
| Flavoring agent | Enhances taste | |
| Biotechnology | Biopolymer production | Environmentally friendly alternatives |
| Microbial fermentation | Efficient production of lactic acid |
特性
CAS番号 |
22626-26-2 |
|---|---|
分子式 |
C30H46O4 |
分子量 |
470.7 g/mol |
IUPAC名 |
(2S,6S,7S,8R,11S,14S,15R,18R,20R)-20-hydroxy-7,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-9-12-28(24(31)32)14-13-26(5)20(23(28)19(18)2)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h7,18-19,21-23,33H,8-17H2,1-6H3,(H,31,32)/t18-,19+,21+,22+,23+,26-,27-,28+,29?,30-/m1/s1 |
InChIキー |
WFSVWMKYCNCEAW-MFTKVSCJSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1C)C)C(=O)O |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5C46CC[C@](C5(C)C)(OC6)O)C)[C@@H]2[C@H]1C)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1C)C)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lantic acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















